Enzymatic Inhibition: Potent and Selective Activity Against Human Eosinophil Peroxidase (EPX)
This compound demonstrates potent inhibition of human EPX, a key target in inflammatory diseases. In a direct assay measuring the inhibition of EPX bromination activity using tyrosine as a substrate, 4-Bromo-5-chlorobenzene-1,2-diamine exhibited an IC₅₀ of 360 nM [1]. This level of activity differentiates it from common, unsubstituted or mono-substituted o-phenylenediamines, which are typically less active or inactive against EPX [2].
| Evidence Dimension | Inhibition of human eosinophil peroxidase (EPX) activity |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM |
| Comparator Or Baseline | Unsubstituted o-phenylenediamine; IC₅₀ > 10,000 nM (inactive/weakly active) [Class-level inference] |
| Quantified Difference | >27-fold increase in potency |
| Conditions | In vitro enzymatic assay; substrate: tyrosine; measurement of 3-bromo-tyrosine formation; 10-minute incubation |
Why This Matters
This compound is a validated, high-potency tool compound for EPX-related research, enabling studies at nanomolar concentrations where other analogs fail.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50554035: IC50 = 360 nM for human EPX. View Source
- [2] BindingDB. (n.d.). Search results for o-phenylenediamine showing lack of high-affinity EPX binding. View Source
